molecular formula C10H17Cl2NO2S B12741829 2-Thiophenemethanol, 5-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride CAS No. 131964-85-7

2-Thiophenemethanol, 5-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride

Cat. No.: B12741829
CAS No.: 131964-85-7
M. Wt: 286.22 g/mol
InChI Key: LSPFWOCFFLTJQV-UHFFFAOYSA-N
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Description

2-Thiophenemethanol, 5-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride is a chemical compound with a complex structure that includes a thiophene ring, a chloro substituent, and a dimethylaminoethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenemethanol, 5-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride typically involves multiple steps, including the introduction of the chloro substituent and the dimethylaminoethoxy group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include purification steps such as recrystallization or chromatography to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenemethanol, 5-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce other substituents.

    Substitution: This reaction can replace one substituent with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or aldehyde, while substitution may introduce a new functional group in place of the chloro substituent.

Scientific Research Applications

2-Thiophenemethanol, 5-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Thiophenemethanol, 5-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Thiophenemethanol, 5-chloro-alpha-phenyl
  • 2-Thiophenemethanol, 5-chloro-alpha-methyl

Uniqueness

Compared to similar compounds, 2-Thiophenemethanol, 5-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride has unique structural features that may confer distinct chemical and biological properties. These differences can make it more suitable for specific applications or provide advantages in certain contexts.

Properties

CAS No.

131964-85-7

Molecular Formula

C10H17Cl2NO2S

Molecular Weight

286.22 g/mol

IUPAC Name

1-(5-chlorothiophen-2-yl)-2-[2-(dimethylamino)ethoxy]ethanol;hydrochloride

InChI

InChI=1S/C10H16ClNO2S.ClH/c1-12(2)5-6-14-7-8(13)9-3-4-10(11)15-9;/h3-4,8,13H,5-7H2,1-2H3;1H

InChI Key

LSPFWOCFFLTJQV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOCC(C1=CC=C(S1)Cl)O.Cl

Origin of Product

United States

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